Prostaglandin F2alpha 15-methyl ether

CAS No.: 40834-96-6

Cat. No.: VC1788959

Molecular Formula: C21H36O5

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40834-96-6 |

|---|---|

| Molecular Formula | C21H36O5 |

| Molecular Weight | 368.5 g/mol |

| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-methoxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |

| Standard InChI | InChI=1S/C21H36O5/c1-3-4-7-10-16(26-2)13-14-18-17(19(22)15-20(18)23)11-8-5-6-9-12-21(24)25/h5,8,13-14,16-20,22-23H,3-4,6-7,9-12,15H2,1-2H3,(H,24,25)/b8-5-,14-13+/t16-,17+,18+,19-,20+/m0/s1 |

| Standard InChI Key | RGZAEYWCXILWFX-NVRZHKMMSA-N |

| Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)OC |

| SMILES | CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)OC |

| Canonical SMILES | CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)OC |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

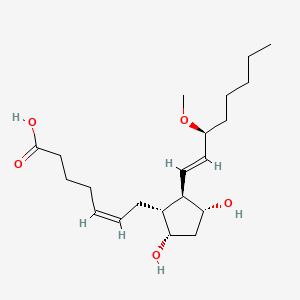

Prostaglandin F2alpha 15-methyl ether, scientifically known as (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-methoxyoct-1-enyl]cyclopentyl]hept-5-enoic acid, possesses a complex structure characteristic of prostaglandins. It is also identified by alternative chemical nomenclature as (5Z,9α,11α,13E,15S)-9,11-Dihydroxy-15-methoxyprosta-5,13-dien-1-oic acid .

The compound is registered with several identifiers:

-

PubChem CID: 6441042

-

CAS Registry Number: 40834-96-6

Physical and Chemical Properties

Prostaglandin F2alpha 15-methyl ether has a molecular formula of C21H36O5 and a molecular weight of 368.5 g/mol. The structure contains a cyclopentane ring with two hydroxyl groups at positions 9 and 11, which are characteristic of F-series prostaglandins. The distinguishing feature is the methoxy group at position 15, which replaces the hydroxyl group found in the parent compound PGF2α .

The compound retains the key structural elements essential for biological activity, including:

-

The cyclopentane ring system

-

The carboxylic acid functional group

-

The hydroxyl groups at positions 9 and 11

-

The distinctive side chains with specific stereochemistry

Comparative Analysis with Related Compounds

Table 1: Comparison of Prostaglandin F2alpha 15-methyl ether with Related Compounds

| Property | Prostaglandin F2alpha 15-methyl ether | 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester | Prostaglandin F2α methyl ester |

|---|---|---|---|

| Molecular Formula | C21H36O5 | C24H42O5 | C21H36O5 |

| Molecular Weight | 368.5 g/mol | 410.6 g/mol | 368.508 g/mol |

| Functional Group at C-15 | Methoxy | Hydroxy with methyl substitution | Hydroxy |

| Carboxylic Group | Free acid | Isopropyl ester | Methyl ester |

| Creation Date in Database | 2006-04-28 | 2017-08-25 | Not specified |

| Last Database Modification | 2025-03-15 | 2025-04-05 | 2024-01-06 |

This comparison highlights the structural differences between these related compounds, particularly in the modifications at the C-15 position and the carboxylic acid group, which significantly influence their biological activities and pharmacokinetic properties .

Biological Activities and Pharmacological Properties

Receptor Interactions and Mechanism of Action

Prostaglandin F2alpha 15-methyl ether functions primarily through interactions with prostaglandin receptors. The parent compound, PGF2α, binds to specific G protein-coupled receptors, particularly the FP receptor, initiating various intracellular signaling cascades. Studies on bovine corpus luteum cell membranes have demonstrated that PGF2α binding is a rapid (K1=1.1 × 10^4 M^-1S^-1) and reversible (K^-1=3.3 × 10^-4 S^-1) process at 22°C, exhibiting two classes of receptors with apparent dissociation constants of 1.6 × 10^-9 M and 2.4 × 10^-8 M .

The methylation at the 15-position alters the compound's interaction with these receptors. Nuclear Magnetic Resonance (NMR) spectral analyses indicate conformational changes associated with ether formation, which influence receptor binding and subsequent biological activities. Despite these structural modifications, Prostaglandin F2alpha 15-methyl ether retains significant biological activity, exhibiting 3-420% of the activity of natural PGF2α depending on the specific biological system and effect being measured .

Luteolytic Activity and Reproductive Applications

One of the most notable biological activities of Prostaglandin F2alpha 15-methyl ether is its luteolytic effect. Luteolysis refers to the degradation of the corpus luteum, a temporary endocrine structure in female ovaries that produces progesterone during the luteal phase of the menstrual cycle and early pregnancy.

Research has demonstrated that the 15-methyl ether modification enhances selectivity for luteolytic activity as measured in the hamster antifertility (HAF) assay . This selective enhancement is particularly significant for potential applications in reproductive medicine, including:

-

Termination of early pregnancy

-

Synchronization of estrus cycles in livestock

-

Management of certain reproductive disorders

-

Cervical ripening and dilation before clinical procedures

Clinical Applications and Research Findings

Table 2: Key Research Findings on Prostaglandin F2alpha 15-methyl ether

| Study Focus | Methodology | Key Findings | Implications |

|---|---|---|---|

| Endogenous PGF2α synthesis | 46 women received vaginal suppositories of 1 mg 15-Me-PGF2α or placebo | 6-12 hours post-administration, PGF2α metabolite levels increased 1.5-2 fold | Indicates compound's ability to influence endogenous prostaglandin metabolism and potential cervical dilation efficacy |

| Structure-activity relationship | Synthesis and comparative analysis of monomethyl PGF2α ethers | 15-monoether showed increased selectivity for luteolytic activity | Demonstrates importance of 15-position modification for targeted reproductive effects |

| Receptor binding studies | Comparison of native and modified prostaglandins | Modifications at C-11 or C-15 reduce receptor binding by at least 100-fold | Highlights critical nature of these positions for receptor interactions |

These findings indicate that Prostaglandin F2alpha 15-methyl ether has been investigated primarily for applications in reproductive medicine. A specific study examined its potential for cervical dilation before abortion in the first trimester of pregnancy. The research showed that 6-12 hours after administration of vaginal suppositories containing 1 mg of 15-methyl-prostaglandin F2alpha, the level of PGF2α metabolite in the blood increased 1.5-2 fold, while no such change was observed in earlier periods or after placebo administration .

Synthesis and Structural Modifications

Synthetic Approaches

Regiospecific monomethyl prostaglandin F2alpha ethers, including the 15-methyl ether, have been prepared by total synthesis methods. This approach allows for precise control over the position of methylation, enabling the preparation of well-defined compounds for structure-activity relationship studies. In addition to the 15-monoether, researchers have also synthesized other regiospecific derivatives, including the 9-monoether, 11-monoether, and 9,15-bis-ether compounds .

The synthetic approaches typically involve:

-

Protection of specific hydroxyl groups

-

Selective methylation of the target position

-

Deprotection of the remaining hydroxyl groups

-

Purification and characterization of the final product

Structure-Activity Relationships

Comprehensive structure-activity relationship studies have provided valuable insights into how modifications at different positions affect the biological activities of prostaglandin derivatives. These studies reveal that:

-

The 9- and 15-methyl ethers show increased selectivity for luteolytic activity.

-

Modifications at the C-11 or C-15 positions generally reduce receptor binding by at least 100-fold.

-

Prostacyclin ethers derived from 11- and 15-monoethers are essentially devoid of agonist activity on both platelet and vasculature.

-

Prostaglandin F2alpha 15-methyl ether retains significant biological activity despite the modification .

These findings highlight the critical importance of the hydroxyl groups at positions 9, 11, and 15 for receptor binding and biological activity, while also demonstrating that selective modifications can enhance specific activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume